molecular formula C4H8F2O3S B8349783 2,2-Difluoropropyl methanesulfonate

2,2-Difluoropropyl methanesulfonate

Cat. No. B8349783
M. Wt: 174.17 g/mol
InChI Key: JXYODRSVNFMXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoropropyl methanesulfonate is a useful research compound. Its molecular formula is C4H8F2O3S and its molecular weight is 174.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoropropyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoropropyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C4H8F2O3S

Molecular Weight

174.17 g/mol

IUPAC Name

2,2-difluoropropyl methanesulfonate

InChI

InChI=1S/C4H8F2O3S/c1-4(5,6)3-9-10(2,7)8/h3H2,1-2H3

InChI Key

JXYODRSVNFMXHW-UHFFFAOYSA-N

Canonical SMILES

CC(COS(=O)(=O)C)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2,2-difluoropropan-1-ol (2.00 g, 20.8 mmol) and TEA (3.16 g, 31.25 mmol) in dry DCM (20 mL) was added methanesulfonyl chloride (2.84 g, 24.96 mmol) at 0° C. The resulting reaction mixture was stirred at rt for 1.5 h. Water was added and the mixture was extracted with DCM (3×100 mL). The combined organic layers were washed with saturated aqueous ammonium chloride solution, brine, dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated under vacuum to give the title product (2.70 g, 15.52 mmol, 75% yield), which was used directly in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

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